molecular formula C18H34O B8280700 6,10,14-TRIMETHYL-5-PENTADECEN-2-ONE CAS No. 3689-69-8

6,10,14-TRIMETHYL-5-PENTADECEN-2-ONE

Cat. No. B8280700
M. Wt: 266.5 g/mol
InChI Key: CKJHJTOHWZLGFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04310705

Procedure details

A mixture of 637 g of 3,7,11-trimethyl-dodec-1-en-3-ol (86% pure), 8.6 g of Al isopropylate and 60 g of 3-methyl-but-1-en-3-ol was heated to 165° C. in the apparatus described in Example 12, and 471 g of methyl acetoacetate and 159 g of 3-methyl-but-1-en-3-ol were added dropwise in the course of 5 hours, whilst keeping the temperature at the 2nd theoretical plate of the column at about 90°-100° C. by appropriate adjustment of the reflux ratio. After a further 2 hours' reaction at 165° C., the mixture was worked up by distillation. 598 g of 6,10,14-trimethyl-pentadec-5-en-2-one and 161 g of 2-methyl-hept-2-en-6-one were obtained.
Quantity
637 g
Type
reactant
Reaction Step One
[Compound]
Name
Al
Quantity
8.6 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
471 g
Type
reactant
Reaction Step Two
Quantity
159 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([OH:16])([CH2:5][CH2:6][CH2:7][CH:8]([CH3:15])[CH2:9][CH2:10][CH2:11][CH:12]([CH3:14])[CH3:13])[CH:3]=[CH2:4].[CH3:17][C:18]([OH:22])(C)[CH:19]=C.C(OC)(=O)CC(C)=O>>[CH3:1][C:2]([CH2:5][CH2:6][CH2:7][CH:8]([CH3:15])[CH2:9][CH2:10][CH2:11][CH:12]([CH3:14])[CH3:13])=[CH:3][CH2:4][CH2:17][C:18](=[O:22])[CH3:19].[CH3:9][C:8](=[CH:7][CH2:6][CH2:5][C:2](=[O:16])[CH3:1])[CH3:15]

Inputs

Step One
Name
Quantity
637 g
Type
reactant
Smiles
CC(C=C)(CCCC(CCCC(C)C)C)O
Name
Al
Quantity
8.6 g
Type
reactant
Smiles
Name
Quantity
60 g
Type
reactant
Smiles
CC(C=C)(C)O
Step Two
Name
Quantity
471 g
Type
reactant
Smiles
C(CC(=O)C)(=O)OC
Step Three
Name
Quantity
159 g
Type
reactant
Smiles
CC(C=C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
165 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added dropwise in the course of 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
at about 90°-100° C.
CUSTOM
Type
CUSTOM
Details
After a further 2 hours' reaction at 165° C.
Duration
2 h
DISTILLATION
Type
DISTILLATION
Details
the mixture was worked up by distillation

Outcomes

Product
Name
Type
product
Smiles
CC(=CCCC(C)=O)CCCC(CCCC(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 598 g
Name
Type
product
Smiles
CC(C)=CCCC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 161 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04310705

Procedure details

A mixture of 637 g of 3,7,11-trimethyl-dodec-1-en-3-ol (86% pure), 8.6 g of Al isopropylate and 60 g of 3-methyl-but-1-en-3-ol was heated to 165° C. in the apparatus described in Example 12, and 471 g of methyl acetoacetate and 159 g of 3-methyl-but-1-en-3-ol were added dropwise in the course of 5 hours, whilst keeping the temperature at the 2nd theoretical plate of the column at about 90°-100° C. by appropriate adjustment of the reflux ratio. After a further 2 hours' reaction at 165° C., the mixture was worked up by distillation. 598 g of 6,10,14-trimethyl-pentadec-5-en-2-one and 161 g of 2-methyl-hept-2-en-6-one were obtained.
Quantity
637 g
Type
reactant
Reaction Step One
[Compound]
Name
Al
Quantity
8.6 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
471 g
Type
reactant
Reaction Step Two
Quantity
159 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([OH:16])([CH2:5][CH2:6][CH2:7][CH:8]([CH3:15])[CH2:9][CH2:10][CH2:11][CH:12]([CH3:14])[CH3:13])[CH:3]=[CH2:4].[CH3:17][C:18]([OH:22])(C)[CH:19]=C.C(OC)(=O)CC(C)=O>>[CH3:1][C:2]([CH2:5][CH2:6][CH2:7][CH:8]([CH3:15])[CH2:9][CH2:10][CH2:11][CH:12]([CH3:14])[CH3:13])=[CH:3][CH2:4][CH2:17][C:18](=[O:22])[CH3:19].[CH3:9][C:8](=[CH:7][CH2:6][CH2:5][C:2](=[O:16])[CH3:1])[CH3:15]

Inputs

Step One
Name
Quantity
637 g
Type
reactant
Smiles
CC(C=C)(CCCC(CCCC(C)C)C)O
Name
Al
Quantity
8.6 g
Type
reactant
Smiles
Name
Quantity
60 g
Type
reactant
Smiles
CC(C=C)(C)O
Step Two
Name
Quantity
471 g
Type
reactant
Smiles
C(CC(=O)C)(=O)OC
Step Three
Name
Quantity
159 g
Type
reactant
Smiles
CC(C=C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
165 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added dropwise in the course of 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
at about 90°-100° C.
CUSTOM
Type
CUSTOM
Details
After a further 2 hours' reaction at 165° C.
Duration
2 h
DISTILLATION
Type
DISTILLATION
Details
the mixture was worked up by distillation

Outcomes

Product
Name
Type
product
Smiles
CC(=CCCC(C)=O)CCCC(CCCC(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 598 g
Name
Type
product
Smiles
CC(C)=CCCC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 161 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04310705

Procedure details

A mixture of 637 g of 3,7,11-trimethyl-dodec-1-en-3-ol (86% pure), 8.6 g of Al isopropylate and 60 g of 3-methyl-but-1-en-3-ol was heated to 165° C. in the apparatus described in Example 12, and 471 g of methyl acetoacetate and 159 g of 3-methyl-but-1-en-3-ol were added dropwise in the course of 5 hours, whilst keeping the temperature at the 2nd theoretical plate of the column at about 90°-100° C. by appropriate adjustment of the reflux ratio. After a further 2 hours' reaction at 165° C., the mixture was worked up by distillation. 598 g of 6,10,14-trimethyl-pentadec-5-en-2-one and 161 g of 2-methyl-hept-2-en-6-one were obtained.
Quantity
637 g
Type
reactant
Reaction Step One
[Compound]
Name
Al
Quantity
8.6 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
471 g
Type
reactant
Reaction Step Two
Quantity
159 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([OH:16])([CH2:5][CH2:6][CH2:7][CH:8]([CH3:15])[CH2:9][CH2:10][CH2:11][CH:12]([CH3:14])[CH3:13])[CH:3]=[CH2:4].[CH3:17][C:18]([OH:22])(C)[CH:19]=C.C(OC)(=O)CC(C)=O>>[CH3:1][C:2]([CH2:5][CH2:6][CH2:7][CH:8]([CH3:15])[CH2:9][CH2:10][CH2:11][CH:12]([CH3:14])[CH3:13])=[CH:3][CH2:4][CH2:17][C:18](=[O:22])[CH3:19].[CH3:9][C:8](=[CH:7][CH2:6][CH2:5][C:2](=[O:16])[CH3:1])[CH3:15]

Inputs

Step One
Name
Quantity
637 g
Type
reactant
Smiles
CC(C=C)(CCCC(CCCC(C)C)C)O
Name
Al
Quantity
8.6 g
Type
reactant
Smiles
Name
Quantity
60 g
Type
reactant
Smiles
CC(C=C)(C)O
Step Two
Name
Quantity
471 g
Type
reactant
Smiles
C(CC(=O)C)(=O)OC
Step Three
Name
Quantity
159 g
Type
reactant
Smiles
CC(C=C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
165 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added dropwise in the course of 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
at about 90°-100° C.
CUSTOM
Type
CUSTOM
Details
After a further 2 hours' reaction at 165° C.
Duration
2 h
DISTILLATION
Type
DISTILLATION
Details
the mixture was worked up by distillation

Outcomes

Product
Name
Type
product
Smiles
CC(=CCCC(C)=O)CCCC(CCCC(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 598 g
Name
Type
product
Smiles
CC(C)=CCCC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 161 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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